N,N-Dimethylbenzylsulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

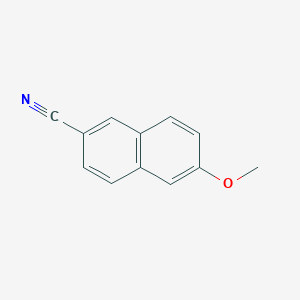

N,N-Dimethylbenzylsulfamide (DMS) is a chemical compound that has been identified as a degradation product of the fungicide tolylfluanide. It has been the subject of research due to its potential to form N-nitrosodimethylamine (NDMA), a toxic compound, during water treatment processes such as ozonation . Although the provided papers do not directly discuss N,N-Dimethylbenzylsulfamide, they provide insights into related compounds and reactions that can help understand the behavior and properties of DMS.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is achieved by using 4-aminophenazone, highlighting the use of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-(α-hydroxybenzyl)formamides is performed using microwave-assisted reactions of dichloroaziridines with aqueous dimethyl sulfoxide, demonstrating the use of modern techniques to improve reaction efficiency .

Molecular Structure Analysis

The molecular structure and solvation of compounds similar to DMS can be studied using techniques like neutron diffraction and computer simulations. For example, the solvation of N-methylformamide in dimethyl sulfoxide has been investigated, revealing strong hydrogen bond interactions between the solute and solvent . These studies can provide insights into the molecular interactions and stability of DMS in various solvents.

Chemical Reactions Analysis

The chemical reactions involving DMS and its analogs are complex. The formation of NDMA from DMS during ozonation is a multi-step process that involves the reaction of DMS with ozone and hydroxyl radicals, followed by a bromide-catalyzed pathway that leads to the formation of NDMA . Additionally, desulfurization of N,N-dimethylthioformamide by hydrosilane in the presence of an iron complex has been studied, which involves the cleavage of a C=S bond to give a carbene-iron complex . These reactions are significant as they can influence the environmental impact and toxicity of DMS.

Physical and Chemical Properties Analysis

The physical and chemical properties of DMS can be inferred from the behavior of similar compounds. For instance, the kinetics of NDMA formation from DMS in the presence of bromide ions during ozonation suggest that DMS has moderate reactivity with hydroxyl radicals and reacts slowly with ozone . Quantum chemical computations provide further insights into the electronic nature and chemical equilibria of the intermediates formed during these reactions . Understanding these properties is crucial for assessing the environmental risk and developing strategies to mitigate the formation of toxic by-products like NDMA.

Eigenschaften

IUPAC Name |

(dimethylsulfamoylamino)methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAAXGVDGRWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

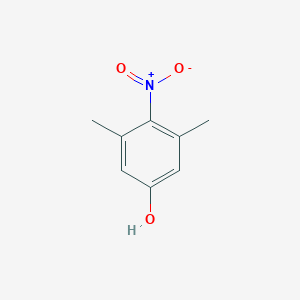

CN(C)S(=O)(=O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349987 |

Source

|

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylbenzylsulfamide | |

CAS RN |

4726-01-6 |

Source

|

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)